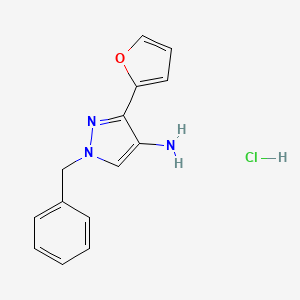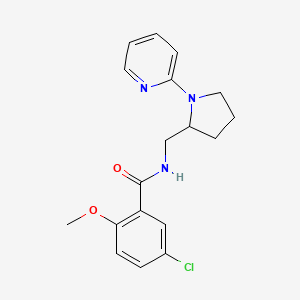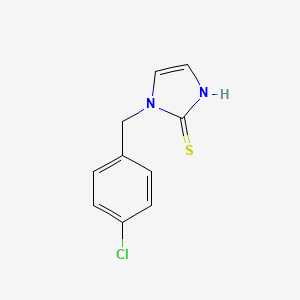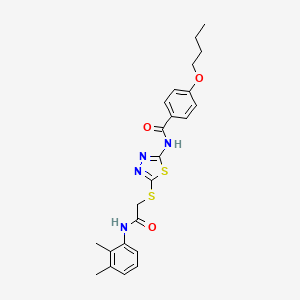
N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis of N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide
The synthesis of N-substituted 4-piperidones, such as this compound, involves a single-stage synthesis process. This process can be exemplified by the synthesis of methyl and ethyl N-benzoyl-4-piperidone-3-carboxylates from benzamide and the appropriate alkyl acrylate, as reported in the literature. The esters obtained from this process can be directly converted into N-benzoyl-4-piperidone. Furthermore, the use of t-butyl esters in the Dieckmann synthesis leads to an increased yield of N-phenyl-4-piperidone-3-carboxylates, which could be a related approach in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of N-substituted acrylamides, including this compound, is typically confirmed using various spectroscopic techniques. For instance, a series of 3
科学的研究の応用
Synthesis and Biological Activity
- A study on novel piperidine derivatives highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's. These compounds were found to significantly increase acetylcholine content in the cerebral cortex and hippocampus of rats, with one derivative identified as a potent inhibitor due to its structural features (Sugimoto et al., 1990).
Chemical Properties and Polymer Application
- Research on the solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution provided critical data for industrial product and process design, suggesting relevance in polymerization reactions for creating specialized polymers with applications in various industries (Yao et al., 2010).
Biochemistry and Safety
- Comprehensive reviews on the chemistry, biochemistry, and safety of acrylamide, albeit focusing on a slightly different compound, offer insights into the chemical's interaction with biological systems, including its potential for creating polyacrylamide polymers used in soil conditioning, wastewater treatment, and as a laboratory tool for protein separation. This research emphasizes the importance of understanding acrylamide's role in human health and environmental safety (Friedman, 2003).
Medicinal Chemistry Applications
- Several studies focus on the synthesis of benzamides and their derivatives, exploring their biological activities, including anti-ulcer, anti-arrhythmic, and potential anti-dementia applications. These investigations reveal the compound's versatility and potential as a functional moiety in developing therapeutic agents (Kitazawa et al., 1989).
Environmental and Health Impact
- Investigations into the environmental fate and neurotoxicity of acrylamide and polyacrylamide provide a broader context for understanding the compound's impact. Although focusing on acrylamide broadly, these studies are pertinent for assessing the safety and regulatory aspects of chemicals related to N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide, emphasizing the need for careful handling and evaluation of potential health risks (Smith & Oehme, 1991).
特性
IUPAC Name |
(E)-N-(1-benzylpiperidin-4-yl)-3-(3-bromophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O/c22-19-8-4-7-17(15-19)9-10-21(25)23-20-11-13-24(14-12-20)16-18-5-2-1-3-6-18/h1-10,15,20H,11-14,16H2,(H,23,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXWXWIHOCXUHG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)


![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)


![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)
![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)
